4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c10-7-5-8(16-6-7)9(15)11-3-4-14-12-1-2-13-14/h1-2,5-6H,3-4H2,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZIZVZNUGHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” The reaction involves the use of an azide and an alkyne to form the triazole ring.
Introduction of the bromothiophene moiety: This step can be accomplished through a Suzuki-Miyaura cross-coupling reaction, where a bromothiophene derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom at the 4-position of the thiophene ring undergoes substitution reactions under transition-metal catalysis or basic conditions. Key transformations include:
Mechanistic Insights :
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The electron-withdrawing carboxamide group enhances the electrophilicity of the brominated thiophene, facilitating oxidative addition in Pd-catalyzed cross-couplings .
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Steric effects from the triazole-ethyl substituent influence regioselectivity in multisubstituted systems .
Functionalization of the Triazole Ring
The 2H-1,2,3-triazole moiety exhibits limited reactivity under standard conditions but participates in coordination chemistry and alkylation:
Key Observations :
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The triazole’s N2 position is less nucleophilic compared to 1,2,4-triazoles, limiting alkylation efficiency .
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Coordination with Ag(I) or Cu(I) enhances stability in catalytic systems .
Carboxamide Group Transformations
The carboxamide linker can undergo hydrolysis or serve as a directing group:
Synthetic Utility :
-
Hydrolysis to the carboxylic acid enables further derivatization (e.g., esterification) .
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The carboxamide acts as a directing group for regioselective C–H functionalization .
Heterocycle Fusion Reactions
The thiophene-triazole scaffold participates in cyclization to generate polycyclic systems:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°C | Thieno[3,2-e] triazolo[1,5-a]pyridine | 58% |
Challenges :
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Steric hindrance from the ethyl-triazole chain reduces cyclization efficiency .
-
Microwave irradiation improves reaction rates in congested systems .
Biological Activity Modulation
Derivatives of this compound exhibit structure-dependent bioactivity:
Structure–Activity Relationship (SAR) :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, exhibit significant antimicrobial properties. These compounds are effective against a range of pathogens, including bacteria and fungi. A study highlighted the synthesis of various triazole derivatives and their evaluation against microbial strains, demonstrating promising results for potential therapeutic use against infections .
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. The polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis is crucial for bacterial survival and serves as a target for new drugs. Novel inhibitors derived from triazole structures have shown effectiveness in inhibiting Pks13 activity, suggesting that similar compounds could play a role in developing new treatments for tuberculosis .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer activities. Compounds with thiophene and triazole functionalities have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Herbicidal Activity
There is evidence that compounds similar to this compound can be utilized as herbicides. The integration of triazole moieties into herbicidal formulations has been shown to enhance efficacy against specific weed species while minimizing harm to crops. This application is particularly relevant in the context of developing sustainable agricultural practices .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies involving click chemistry techniques which facilitate the formation of triazole linkages efficiently. Variations in the synthetic route lead to different derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
- Antimicrobial Evaluation : A series of studies have synthesized various triazole derivatives and assessed their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .
- Antitubercular Screening : In a high-throughput screening campaign involving over 150,000 compounds aimed at identifying new Pks13 inhibitors, several triazole-based compounds were identified with promising antitubercular activity (MIC < 1 µM), highlighting the potential of this chemical class in treating tuberculosis .
- Herbicidal Formulations : Research on herbicidal combinations including triazole derivatives has shown synergistic effects when combined with known herbicides, leading to improved weed control efficacy without increasing toxicity to crops .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole ring and bromothiophene moiety can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Halogen Substitution: Bromo vs. Chloro Derivatives
- However, bromine’s higher electronegativity and polarizability enhance halogen bonding, which may increase binding affinity in enzyme-active sites .
- Positional Isomerism: Bromination of thiophene derivatives (e.g., 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester in ) can yield constitutional isomers. The 4-bromo position in the target compound may confer distinct electronic effects compared to 3- or 5-bromo isomers, influencing reactivity and intermolecular interactions .
2.1.2. Heterocyclic Modifications
- Triazole vs. Indole Side Chains: The compound 3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide () replaces the triazole with an indole group. Triazoles are more resistant to oxidative degradation, which may improve pharmacokinetics .
- Thiazole vs. Thiophene Cores : Substituting thiophene with thiazole (e.g., N-(4-(4-chloro-3-ethoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide in ) introduces a nitrogen atom, increasing basicity and altering electron distribution. Thiophene’s sulfur atom, however, enhances π-electron delocalization, which may favor interactions with aromatic residues in proteins .
Pharmacological and Physicochemical Properties
- The triazole moiety may further enhance activity by mimicking peptide bonds or engaging in hydrogen bonding .
- Solubility and Stability : Bromine’s lipophilicity may reduce aqueous solubility compared to chloro analogues, but this can be mitigated by the polar triazole group. Microwave-assisted synthesis () improves reaction efficiency, reducing degradation and enhancing purity .
Structural Characterization and Computational Insights
- X-ray Crystallography: Analogues like 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester () were characterized using SHELXL (), confirming bromine positioning and intermolecular interactions (e.g., halogen bonds, π-stacking) .
- Computational Modeling : Molecular docking of similar compounds (e.g., in ) suggests that bromine’s polarizability enhances binding to hydrophobic pockets in enzymes like cytochrome P450 or bacterial dihydrofolate reductase .
Biological Activity
4-Bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom attached to a thiophene ring and a triazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrN4OS |
| Molecular Weight | 318.22 g/mol |
| CAS Number | 16681-67-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The triazole group is known for its role in modulating enzyme activities and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Cell Signaling Modulation : It can influence signal transduction pathways by interacting with receptors or other proteins.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, likely due to its structural properties that disrupt microbial cell integrity.
Anticancer Activity
Research has shown that compounds containing thiophene and triazole rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound displayed cytotoxic effects on various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Bromo-N-[triazole derivative] | 5.0 ± 0.5 | HeLa |
| 4-Bromo-N-[thiophene derivative] | 3.8 ± 0.7 | MCF7 |
This data indicates that the compound's structural features contribute to its ability to inhibit cancer cell proliferation effectively.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several bacterial strains. The results indicated promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Case Studies
Several case studies have been conducted focusing on the biological activity of thiophene and triazole derivatives:
-
Case Study on Anticancer Effects : A recent study investigated the effects of various thiophene derivatives on breast cancer cells, revealing that modifications at the thiophene ring significantly enhanced cytotoxicity.
- Findings : The introduction of electron-withdrawing groups increased potency against resistant cancer cell lines.
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Case Study on Antimicrobial Properties : Another study explored the antimicrobial efficacy of triazole-containing compounds against drug-resistant bacteria.
- Findings : Compounds similar to this compound showed enhanced activity against multi-drug resistant strains.
Q & A
Q. What are the common synthetic routes for 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide?
The synthesis involves three key steps:
Thiophene Bromination : Introduce the bromine substituent at the 4-position of thiophene using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., Lewis acids) .
Amide Formation : Couple the brominated thiophene-2-carboxylic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous solvents like DMF .
Triazole Incorporation : The triazole moiety can be introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or N-alkylation of pre-synthesized triazole derivatives .
Optimization Tip : Use microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of bromine and triazole substituents. The deshielding of thiophene protons (δ 7.2–7.8 ppm) and triazole protons (δ 7.9–8.1 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 356.98 for CHBrNOS) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and triazole C-N vibrations (~1450 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain diffraction-quality crystals.
- Refinement with SHELXL : Employ the SHELX suite for structure solution and refinement. Key parameters:
Q. What strategies address contradictory biological activity data across assay systems?
- Assay Standardization :
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding (e.g., kinase inhibition).
- Control for solvent effects (e.g., DMSO ≤ 0.1% v/v) to avoid false negatives .
- Data Interpretation :
- Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Use molecular docking to rationalize discrepancies in binding affinities due to protein conformational states .
Q. How to optimize reaction conditions for introducing the triazole moiety while minimizing byproducts?
- Click Chemistry (CuAAC) :
- Byproduct Mitigation :
- Purify via column chromatography (silica gel, EtOAc/hexane) to separate 1,4- and 1,5-triazole regioisomers .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) :
- Use high-resolution crystal structures of target proteins (e.g., kinases) from the PDB.
- Score binding poses using the AMBER force field; prioritize poses with hydrogen bonds to the triazole N3 and amide carbonyl .
- MD Simulations (GROMACS) :
- Simulate ligand-protein complexes for 100 ns to assess stability. Key metrics: RMSD < 2.0 Å and ligand residence time >50 ns .
Q. How to analyze electronic effects of substituents on the thiophene ring’s reactivity?
- Hammett Analysis :
- Measure reaction rates (e.g., Suzuki coupling) for derivatives with electron-withdrawing (-Br) or donating (-OCH) groups.
- Plot log(k) vs. σ values to determine substituent influence on electrophilic aromatic substitution .
- DFT Calculations (Gaussian 16) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom (f ~0.12) directs further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
